3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3,4,5-Triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety. The benzamide ring is substituted with three ethoxy groups at positions 3, 4, and 5, while the thiadiazole ring bears a 4-methylphenyl group (Figure 1). This structure combines electron-rich aromatic systems with a sulfur-containing heterocycle, a design strategy commonly employed in medicinal chemistry to enhance biological activity and metabolic stability .
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)20(26)23-22-25-24-21(30-22)15-10-8-14(4)9-11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFKAXSGVBQGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that incorporates a thiadiazole moiety, which has been associated with a variety of biological activities. This article explores its biological activity based on recent studies and findings.
Chemical Structure
The compound can be structurally described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 320.41 g/mol
Biological Activity Overview
Research indicates that compounds containing thiadiazole derivatives often exhibit significant biological activities such as anticancer, antimicrobial, anti-inflammatory, and analgesic effects. The specific compound has been evaluated for its potential in various biological assays.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC (µM) | Activity |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | Strong inhibition |
| MCF-7 (Breast Cancer) | 0.28 | High antiproliferative activity |
| A549 (Lung Cancer) | 0.52 | Significant growth inhibition |
These findings suggest that the compound may possess potent anticancer properties, particularly against breast and colon cancer cells .
The proposed mechanism of action for thiadiazole derivatives includes:
- Inhibition of Tumor Growth : Compounds have been shown to inhibit cell proliferation by interfering with critical signaling pathways.
- Interaction with Tubulin : Some studies indicate that these compounds may bind to tubulin, disrupting microtubule formation necessary for mitosis .
Anti-inflammatory Activity
In addition to anticancer properties, the compound’s structural features suggest potential anti-inflammatory effects. Thiadiazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and reduce edema in various models .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives in an in vivo model where they exhibited significant reductions in tumor size compared to control groups. The study reported:
- Tumor Volume Reduction : Up to 70% reduction in tumor volume was observed with optimal dosing.
- Survival Rate Improvement : Enhanced survival rates were noted in treated groups compared to untreated controls.
Comparison with Similar Compounds
Table 1: Comparison of Select 1,3,4-Thiadiazole Benzamide Derivatives
Key Observations :
- Bromo and Chloro Substituents : Bromo-substituted analogs (e.g., 4-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) exhibit superior antitumor activity, likely due to enhanced electrophilicity and DNA interaction .
- Ethoxy vs.
- Thiadiazole Ring Modifications : Pyridinyl-substituted derivatives (e.g., 4f) show antifungal activity, while 4-methylphenyl substitution (as in the target compound) may favor interactions with hydrophobic enzyme pockets .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Insights :
- The triethoxy compound’s IR spectrum is expected to show a C=O stretch near 1605 cm⁻¹, consistent with benzamide derivatives .
- $ ^1H $-NMR would feature distinct signals for ethoxy groups (δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2), differentiating it from methoxy analogs (δ ~3.8 ppm for OCH3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
